Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate synthesis pathway
Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate
Executive Summary
This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in the development of novel therapeutic agents due to their diverse biological activities.[1][2] This document details the prevalent and efficient synthetic strategy, which involves the cyclocondensation of a substituted phenylhydrazine with an activated acrylate derivative. We will explore the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for the synthesis of both the final compound and its key precursors, and discuss critical process parameters. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, actionable methodologies.
Introduction: The Significance of 5-Aminopyrazoles
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with applications spanning oncology, inflammation, and infectious diseases.[1][3] The 5-aminopyrazole motif, in particular, serves as a versatile bi-nucleophilic precursor, enabling the construction of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are analogues of purine bases.[4] The title compound, Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate, incorporates a difluorophenyl group, a common substitution pattern used to enhance metabolic stability and binding affinity through favorable fluorine-protein interactions. This makes it a valuable building block for creating potent and selective kinase inhibitors and other targeted therapeutics.[3][4]
The most reliable and industrially scalable synthesis for this class of compounds is the reaction between an arylhydrazine and ethyl 2-cyano-3-ethoxyacrylate (or a similar β-electrophilic nitrile).[2][5][6] This guide will dissect this pathway, starting from the synthesis of the requisite starting materials.
Core Synthesis Pathway: A Mechanistic Perspective
The formation of the 1-aryl-5-aminopyrazole ring proceeds via a well-established cyclocondensation reaction. The overall transformation relies on the precise reactivity of two key intermediates: 2,5-difluorophenylhydrazine and ethyl 2-cyano-3-ethoxyacrylate.
Overall Synthesis Scheme
Caption: High-level overview of the synthetic strategy.
Reaction Mechanism
The reaction is a domino sequence initiated by a Michael addition, followed by an intramolecular cyclization and subsequent tautomerization.
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Michael Addition: The terminal, more nucleophilic nitrogen of 2,5-difluorophenylhydrazine attacks the electron-deficient β-carbon of ethyl 2-cyano-3-ethoxyacrylate. The electron-withdrawing nature of both the nitrile (-CN) and the ester (-COOEt) groups makes this position highly electrophilic.
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Elimination: The resulting intermediate eliminates ethanol to form a stable hydrazone.
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Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs a nucleophilic attack on the carbon of the nitrile group. This 5-exo-dig cyclization is sterically and electronically favored.
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Tautomerization: The resulting iminopyrazoline intermediate rapidly tautomerizes to the stable aromatic 5-aminopyrazole ring, which is the thermodynamic driving force for the reaction.[4]
Mechanistic Diagram
Caption: Stepwise mechanism for pyrazole ring formation.
Synthesis of Key Intermediates
A robust synthesis requires pure starting materials. The following sections detail the preparation of the two key precursors.
Synthesis of 2,5-Difluorophenylhydrazine Hydrochloride
This intermediate is synthesized from commercially available 2,5-difluoroaniline via a two-step diazotization and reduction sequence.
Workflow: 2,5-Difluorophenylhydrazine Synthesis
Caption: Workflow for the synthesis of the hydrazine precursor.
Experimental Protocol: 2,5-Difluorophenylhydrazine Hydrochloride
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Diazotization:
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In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2,5-difluoroaniline (1.0 eq).
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Add concentrated hydrochloric acid (approx. 3.0 eq) and water, then cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
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Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
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Reduction:
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In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 2.5-3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.
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Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
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After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1-2 hours.
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The product, 2,5-difluorophenylhydrazine hydrochloride, will precipitate as a solid.
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-
Work-up and Isolation:
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Collect the precipitate by vacuum filtration.
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Wash the filter cake thoroughly with a small amount of cold water, followed by a non-polar solvent like hexane to aid drying.
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Dry the solid under vacuum to yield the hydrochloride salt. This is typically used directly in the next step without further purification.
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Synthesis of Ethyl 2-cyano-3-ethoxyacrylate
This crucial reagent is prepared through a condensation reaction between ethyl cyanoacetate and triethyl orthoformate. Acetic anhydride is commonly used as a water scavenger to drive the reaction to completion.[7][8]
Experimental Protocol: Ethyl 2-cyano-3-ethoxyacrylate [7]
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Reaction Setup:
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In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, combine ethyl cyanoacetate (1.0 eq) and triethyl orthoformate (1.5 eq).
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Add acetic anhydride (2.0 eq).
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-
Reaction Execution:
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Heat the mixture to reflux (typically around 120-140 °C) and maintain for 4-6 hours.
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Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
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-
Work-up and Isolation:
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Allow the reaction mixture to cool to room temperature.
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Remove the volatile components (excess reagents and acetic acid byproducts) under reduced pressure using a rotary evaporator.
-
The crude product is often a yellow to brown oil or solid. It can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield a pale yellow solid.[7]
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Final Synthesis: Ethyl 5-amino-1-(2,5-difluorophenyl)pyrazole-4-carboxylate
This final step involves the cyclocondensation of the two synthesized intermediates.
Experimental Protocol [Based on analogous procedures, e.g., 9, 26]
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Materials & Reagents:
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2,5-Difluorophenylhydrazine hydrochloride (1.0 eq)
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Ethyl 2-cyano-3-ethoxyacrylate (1.05 eq)
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Sodium Acetate (NaOAc, 1.1 eq, if using hydrazine hydrochloride)
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Ethanol (or Glacial Acetic Acid) as solvent
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-difluorophenylhydrazine hydrochloride, ethyl 2-cyano-3-ethoxyacrylate, and sodium acetate. The sodium acetate is crucial to neutralize the HCl salt and free the hydrazine base in situ.
-
Add absolute ethanol as the solvent (approx. 5-10 mL per gram of hydrazine).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) with stirring.
-
Maintain the reflux for 4-16 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Often, the product will precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under pressure to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol and then with water to remove any remaining salts (sodium chloride, excess sodium acetate).
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The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.
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Characterization and Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the amino group (broad singlet), the pyrazole proton (singlet), and the aromatic protons of the difluorophenyl ring (multiplets). |
| ¹³C NMR | Resonances for the ethyl ester carbons, the aromatic carbons (with C-F coupling), and the distinct pyrazole ring carbons.[9] |
| IR (KBr) | Characteristic peaks for N-H stretching (amino group, ~3300-3400 cm⁻¹), C=O stretching (ester, ~1680-1700 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹). |
| Mass Spec (ESI) | A prominent peak corresponding to [M+H]⁺ for the molecular weight of C₁₂H₁₁F₂N₃O₂ (267.23 g/mol ). |
References
- BenchChem. (2025). Synthesis of Pyrazole Derivatives from β-Keto Esters. BenchChem Application Notes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2V6zz8bJSXpsWhjBhClWQPBQEdtgNe1TKzMeIM9MrnYtctsBgOjh8JnPOQp9EcFDAiNOfnotDrqKOtfKC0fpjVYgGgS_SA6ZOeF95hIvKfFn6cDnZIsUNdrxu75ci9-zDEsTwD93n6IcHB20UzLk1-LDlUfJYUp0hQr0wVpAZhF8E_ymmfQd2QpIfJ09Bfp4ymFq-7uIE3UpIL4FCjeFDEew2uo-hGkCXa8E=]
- Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. (2016). Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3Xw41sWPvC4tJhb9Sn17KytLpF1avfvcc2CcXsb4Nvr1HuIgIdb5_DL6R7988k37h6U9nHo-qYrW7aOQVfaZzvskLLAYpsGgR7krXWGNGrTRqH_Xb40_boWBVCdfZBRRcFL37SENEhJkIKYONZGyy4rzBLhU2m_Qhd7EtHZaVCCkU997U2VbkttopKXJhTL66X_waFOMVlvCn-4feAC__ExcKXyZQeIWUIXnVdruxu0zBOHy57qIWQCf-28HabhFV0I0iptsUOk5WjsxyUl8=]
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQRb2uNVwb7R1U8DmBzIdfUj1A_cnDZh1pk2KIFmM2AlQnA4xcpfmCM0bGkpu9Ic3whFUtDvhoK-VB8fXW5gKfTWrinv0yVUZ7U22oych7eaNTSGs21anoh7ANmwOKJUEA4knGGP7IEgEKdHG0BkCAz0A=]
- ChemicalBook. (n.d.). Ethyl (ethoxymethylene)cyanoacetate synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF464UhDxWk2CnkGDolLwn047AjGYiAQ1d_OS_88N42N4GUyF824Wg4QbmTEqabScPKG4S15exbqF6xjYdw0DslmVEvCi9Ge_xiRj5l_nDaaxDzUCK5IYoP4j4v4lDm48nPh26rbZk4Rzdq8GABqtfvq9ZOuOF13FXnQirNSwICgGbKQ3suwBfM]
- Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvAYxgxSrllHXTkf2o-m8vUyeWpLS2J6QtGVT13qKt1TNHFRP_B_VvxnR0ziT_YAcYcqfid4vOfwpcuDDsn-KM_xHPKI6NSDF9TFSg-8SDTPW4SNLiketXoY9AIrr4gREekFLF4RV7uie-JPsIyCWJbjxk90nIWfly]
- ResearchGate. (2025). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,. Journal of Heterocyclic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBoNbA0pVNqS53LlDjs7ornLVZa2wnujbGJY77vWTMvyZlZTlNw7dpKjwyK8f_f-5HNV4OZ6w5gW1_QpCgHR4HyUmA_LIdccOjq7LLkwzcz-Blk5bBTjIcAUoTTAP5v91KoUBN1hb29_rsy7ZjbG9CIYxnpbUZ3oSBxsSJsKFpCeOxeilSXYLHscv2V7dQGswdyEygYsGX5iTrINujUg2kLECxF2a2NapJ106l24mHVAvZsoN6JysV81tVrFfve28GCP6hcPD1]
- ChemicalBook. (n.d.). (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0_6hXYmccFUGwuLy-TtrpNx30cf_C9-Ki3iq_sejcdbbGlwz0qMCLgJNxqezrfSfWn2No2xKkWjjxFZeuUPOvdgMft7ihlkzgTCNtaE1U6gqWoT-ZK35efAPp8qcfLXM04deni5ihHEYvgWDhf755S5JYYECfdMd0SqpHjld11UrMzW8xglA=]
- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJXy_HHsoMwfjT6K1hg4uIFIQaPWjk7LiUINtXKSSGF1m4x_bI1dyRVid_fIyUv7K1K7LT9BoAxw5-GyFhTJRLU73I1GYyQp-eHi87XMUOzUS8Q5vOY4YI-SeXDJCAfLmTcwxYNKjtduk2BsQ6ggUKfceT3slp6A==]
- Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjdpeCSeF4HFkiTZMLDU0EY44L11nFDG261a1entAnWtIp9wVtg2Sf00y-CcQL_5MGzDCP1TsTLl0A9CLy_yw5eaI_r-sTo8ek2TGmklX14VQKdM6r0fo--nXyGHs7fSi2ahR-ZtzE0dcyztw=]
- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEuXyZjiyFKVXhsAWcVAkqSIO5nFrA1JMZ4WT8ukqxZPmymvmaTZ6wawrHCglR9UtmqdCN1NutTuZH3M2L9PeIyzIZtXEMCs-BAsFxtybtpPcHSZFOTF4568C3VRQfyRY4J4_C-uRBerpxaZWev-U=]
- Google Patents. (n.d.). Process for the preparation of 2-fluorophenylhydrazine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXjSWLJyn56gKiHB6-8vUbGhvSO8w1b4LMc_P_Oeu12JvrR_xMF3AiKcxXEs0Lw0RLy-Kra-Df1FIRlXtU2zJosm3205IJJzgMn_gapuj5-MbcUPPs4JVwUKOOj-tcbheM3IsqRLBSuLfg]
- SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6I08Yvx2QADzVJCVct5jhamJg-kQb6mF8EyLyPBBmn-55gEqbZ31UF08QiKvfEMLV0OGJDk9s7EYns8tUfqHbf2j73ZAaoju7jp1AA5B0IMQiRr295csoYw5RbeXBliAECxUP66tv]
- Google Patents. (n.d.). Production of phenylhydrazine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF92utWAoslsZtLNH00vUiqNcf8sRRIn3Y4y5t5y83IzUS2nWTIBTpi3HknEXlqVDoiPrkVRAwxKaxpHYZizfFah4_hFhr7CQnyu8spcR75kqxzUFdksRDQQwGmI3dqEBzY4LxBesrQHSA_]
- Google Patents. (n.d.). Process for the preparation of 2-fluorophenylhydrazine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECV7YgzcrnAPX7iS7XziaFB1maApudT2_TR8k1Bd6gd2YgF_EFDVZJ6UWL4O7ErTUMLjVKJgviWgFDe1Kc720-gakyuBjHl3SznRNZf3yvUwqFkkFekf9iFBLhtsnGNap9YnW14udwdV6hPQ==]
- PrepChem.com. (n.d.). Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIjGvc2Ahsb1PQ_WKWzx5aXf4evNpY592NJWrjrhaRnrvm8WT8pIDNsYlyfNMDumt_KtQBIc4R8NZOkJsAWHEotTryK-ph5w_ayIg-sB4FZmq2JMTn0SlepiepIwrjfpTRgaTgkVirou1_bEFj52uymu_t3Dg-w1rVnrluzCfKqfoiJk1YzyzKqAs=]
- PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzLV9w-0mV5LxBvERb8R0oJ3Kzcqz9bSKhjjV08w7ls_fQZDodd0wNd3qBPHjR4Bdz2yK9WtQ3xrhrCYsJNgDYxTkp6HR3GIX9eKxEx6CEsjnIIUhehQ7ltTazBmblMX_wGg4Y]
- MDPI. (2019). Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1HKAPv6gdyV62hXgJVqAggsncVUFU4mGxQJJMjywfMOjzeMsK3PFzmQQlHDqbi2JnWRQqhARKkW8TjxjwuL_BmV4iGYqTRUZUKPdeTdy5HjA7Mscio1kp46XANQVqgx4-9g==]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Ethyl (ethoxymethylene)cyanoacetate synthesis - chemicalbook [chemicalbook.com]
- 8. (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
